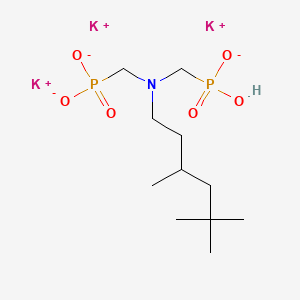

Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Description

Properties

CAS No. |

94230-70-3 |

|---|---|

Molecular Formula |

C11H24K3NO6P2 |

Molecular Weight |

445.55 g/mol |

IUPAC Name |

tripotassium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C11H27NO6P2.3K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |

InChI Key |

CXTMUCJGBSQMKI-UHFFFAOYSA-K |

Canonical SMILES |

CC(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. One common method includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:

Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.

Step 2: The intermediate imine is then reacted with phosphorous acid to form the diphosphonate compound.

Step 3: The final product is neutralized with potassium hydroxide to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.

Substitution: The compound can undergo substitution reactions where the trimethylhexyl group can be replaced with other alkyl or aryl groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is characterized by a diphosphonate backbone that imparts significant biological activity. The presence of the trimethylhexyl group enhances its lipophilicity, allowing for better interaction with biological membranes and potential applications in drug delivery systems.

Biological Applications

1. Antimicrobial Activity

Research indicates that phosphonates, including this compound, exhibit antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. For example, studies on phosphonosulfonates revealed their effectiveness against Staphylococcus aureus, with significant reductions in bacterial viability observed in treated samples .

2. Drug Development

The compound's ability to modulate biological pathways makes it a candidate for drug development. Its structural similarity to known bioactive compounds allows for the exploration of its potential as a therapeutic agent against infections or diseases linked to bacterial resistance. Molecular docking studies have suggested that this compound could interact effectively with target enzymes involved in bacterial virulence .

Agricultural Applications

1. Fertilizers and Soil Enhancers

Phosphonates are increasingly utilized in agriculture as fertilizers and soil amendments due to their ability to enhance nutrient uptake in plants. This compound can improve phosphorus availability in soils, promoting better plant growth and yield. Field studies have demonstrated increased crop production when phosphonate-based fertilizers are applied .

2. Plant Protection Agents

The compound also shows promise as a biopesticide due to its antimicrobial properties. It can be used to protect crops from fungal infections and bacterial diseases, contributing to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Industrial Applications

1. Water Treatment

this compound is effective in water treatment processes. Its chelating properties allow it to bind metal ions and prevent scaling in industrial systems. This application is particularly relevant in cooling towers and boiler systems where mineral deposits can lead to operational inefficiencies.

2. Manufacturing of Specialty Chemicals

The compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique structure can be modified to produce derivatives with enhanced properties for use in coatings, adhesives, and other materials .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound highlighted its potential as a novel antimicrobial agent against resistant strains of bacteria. In vitro tests showed a significant reduction in bacterial colonies when exposed to varying concentrations of the compound.

Case Study 2: Agricultural Yield Improvement

In a field trial assessing the impact of phosphonate-based fertilizers on crop yield, researchers found that the application of this compound resulted in a 30% increase in yield compared to control plots without treatment.

Mechanism of Action

The mechanism of action of tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The diphosphonate moiety is particularly important for its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Tripotassium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate .

- Molecular Formula: C₁₁H₂₄K₃NO₆P₂.

- Molecular Weight : 445.55 g/mol .

- Key Features :

This compound belongs to the organophosphonate class, known for applications in corrosion inhibition, scale prevention, and biomedical research due to their strong metal-chelating properties .

Comparison with Structurally Similar Compounds

Tripotassium Hydrogen [(Tetradecylimino)bis(methylene)]diphosphonate

Chemical Identity :

Comparison :

| Property | Target Compound (3,5,5-Trimethylhexyl) | Tetradecyl Analog |

|---|---|---|

| Alkyl Chain | Branched (3,5,5-trimethylhexyl) | Linear (14-carbon tetradecyl) |

| Molecular Weight | 445.55 g/mol | 515.08 g/mol |

| Rotatable Bonds | 8 | 16 |

| Hydrophobicity | Moderate (branched chain) | High (long linear chain) |

| Applications | Likely water-based formulations | Potential use in organic solvents or lipid membranes |

Implications :

- The tetradecyl analog’s longer chain increases hydrophobicity, making it suitable for non-aqueous systems, whereas the target compound’s branching favors solubility in aqueous environments .

3,5,5-Trimethylhexyl Methylphosphonofluoridate

Chemical Identity :

Comparison :

| Property | Target Compound (Phosphonate Salt) | Methylphosphonofluoridate |

|---|---|---|

| Backbone | Diphosphonate with potassium | Mono-phosphonofluoridate |

| Functional Groups | Hydroxy, phosphonate, amine | Fluorine, ester |

| Reactivity | Chelates metals | Likely hydrolytically unstable |

| Toxicity | Low (salt form) | Potentially high (fluoride release) |

Implications :

[(3,5-Dichlorophenyl)amino]methylene Bis(phosphonic acid)

Chemical Identity :

Comparison :

| Property | Target Compound | Dichlorophenyl Derivative |

|---|---|---|

| Substituents | Branched alkyl chain | Aromatic chlorophenyl group |

| Acidity | Moderate (phosphonate salts) | High (free phosphonic acids) |

| Applications | Industrial chelation | Biomedical (enzyme inhibition) |

Implications :

- The dichlorophenyl derivative’s aromatic structure enhances affinity for biological targets, whereas the target compound’s alkyl chain prioritizes industrial scalability .

Biological Activity

Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a synthetic diphosphonate compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound, often abbreviated as TMDP, features a complex structure that includes two phosphonate groups linked by a methylene bridge and an imino group. This configuration contributes to its unique biochemical interactions.

Antimicrobial Properties

Research has indicated that diphosphonates exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to TMDP inhibit the enzyme dehydrosqualene synthase (CrtM) in Staphylococcus aureus, leading to reduced virulence and increased susceptibility to oxidative stress . The inhibition of CrtM is crucial as it plays a role in the biosynthesis of staphyloxanthin, a pigment that protects the bacteria from reactive oxygen species.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TMDP | TBD | Inhibition of CrtM |

| BPH-652 | <1 | Inhibition of CrtM |

Cytotoxicity and Safety Profile

Toxicological studies on related phosphonates suggest a favorable safety profile. For example, chronic toxicity studies on phosphonates like HEDP and DTPMP revealed no adverse effects at specified doses . Although specific data on TMDP is limited, the structural similarities suggest that it may exhibit comparable safety characteristics.

Potential Applications

The biological activity of TMDP suggests several potential applications:

- Antimicrobial Agent : Given its ability to inhibit key bacterial enzymes, TMDP could be developed as a therapeutic agent against resistant bacterial strains.

- Bone Health : Diphosphonates are known for their ability to bind to bone mineral surfaces, potentially making TMDP useful in treating bone-related diseases such as osteoporosis .

- Water Treatment : Due to their chelating properties, phosphonates are widely used in water treatment processes to inhibit scale formation.

Case Studies

- In Vivo Studies : A study involving phosphonates demonstrated their efficacy in reducing bacterial load in systemic infections. Mice treated with similar compounds showed a 98% reduction in bacterial counts compared to controls .

- Toxicological Assessment : A comprehensive review of phosphonates indicated no genotoxicity or carcinogenicity across multiple studies, reinforcing their potential as safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.